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Deethylindanomycin - 106803-22-9

Deethylindanomycin

Catalog Number: EVT-266598
CAS Number: 106803-22-9
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid is a natural product found in Streptomyces antibioticus and Streptomyces griseus with data available.
Classification
  • Type: Polyether Antibiotic
  • Chemical Structure: Pyrrole-ether derivative
  • CAS Number: 106803-22-9
Synthesis Analysis

Deethylindanomycin is typically synthesized through fermentation processes involving specific strains of Streptomyces. The synthesis can be broken down into several key steps:

  1. Fermentation:
    • The bacterium Streptomyces setonii is cultured in a nutrient-rich medium under controlled conditions.
    • Optimal parameters include temperature, pH, and aeration to maximize yield.
  2. Extraction:
    • After fermentation, the culture broth is subjected to extraction processes, often using organic solvents to isolate the antibiotic.
  3. Purification:
    • The crude extract undergoes purification techniques such as chromatography (e.g., HPLC) to obtain pure Deethylindanomycin.
  4. Characterization:
    • The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Deethylindanomycin is characterized by the following features:

  • Pyrrole Ring: A five-membered aromatic ring containing nitrogen atoms, which contributes to its biological activity.
  • Ether Linkage: This functional group enhances solubility and interaction with lipid membranes.

Structural Data

  • Molecular Formula: C₁₄H₁₉N₃O₄
  • Molecular Weight: Approximately 301.32 g/mol

The structural integrity of Deethylindanomycin allows it to function effectively as an ionophore, facilitating ion transport across lipid bilayers.

Chemical Reactions Analysis

Deethylindanomycin participates in various chemical reactions that modify its structure and potentially enhance its biological activity:

  1. Oxidation:
    • Under specific conditions, it can be oxidized to form derivatives that may exhibit altered antimicrobial properties.
  2. Reduction:
    • Reduction reactions can lead to changes in its functional groups, affecting its biological efficacy.
  3. Substitution:
    • Substitution reactions allow for the introduction of different functional groups, which can increase its spectrum of activity against various pathogens.

These reactions are critical for the development of new derivatives with improved pharmacological profiles.

Mechanism of Action

Deethylindanomycin exerts its antimicrobial effects primarily through its action as an ionophore:

  1. Ion Transport:
    • It facilitates the transport of potassium ions across cellular membranes while being selective over other ions such as sodium and calcium.
  2. Cellular Disruption:
    • By disrupting ion gradients within bacterial cells, it leads to cellular dysfunction and ultimately cell death.
  3. Biochemical Effects:
    • The compound influences various cellular processes including signaling pathways and gene expression due to altered ion concentrations.

Dosage Effects

In vitro studies indicate that Deethylindanomycin is effective against coccidia but shows limited efficacy against certain infections in animal models at specific dosages (e.g., 200 µg/g in diet).

Physical and Chemical Properties Analysis

Deethylindanomycin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under acidic conditions but may undergo degradation under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data not widely reported but generally falls within typical ranges for similar compounds.

These properties are crucial for determining the compound's application in various fields, particularly in pharmaceuticals and agriculture.

Applications

Deethylindanomycin has several significant applications across different scientific domains:

  1. Antimicrobial Research:
    • Used as a model compound for studying polyether antibiotics and their interactions with bacterial membranes.
  2. Biological Studies:
    • Investigated for its effects on Gram-positive bacteria and coccidia, providing insights into antibiotic resistance mechanisms.
  3. Pharmaceutical Development:
    • Although not used clinically, it serves as a reference compound in the development of new antibiotics targeting resistant bacterial strains.
  4. Industrial Applications:
    • Employed in developing antimicrobial agents for agricultural use and food preservation due to its effectiveness against pathogens.
Biosynthetic Pathways and Gene Cluster Characterization

Polyketide Synthase (PKS)-Mediated Biosynthesis of Pyrroloketoindanes

The scaffold of deethylindanomycin arises from a hybrid nonribosomal peptide synthetase (NRPS) and modular polyketide synthase (PKS) pathway. Isotopic labeling studies confirm its core building blocks: one L-proline unit, six malonyl-CoA extender units, two methylmalonyl-CoA units, and two ethylmalonyl-CoA units [3]. The biosynthesis initiates with NRPS-mediated activation and incorporation of L-proline, forming the pyrrole-2-carboxylate starter unit. Subsequent PKS elongation employs ethylmalonyl-CoA at module 3—a critical branch point differentiating deethylindanomycin from indanomycin, which incorporates methylmalonyl-CoA at this position. This substitution eliminates the C-16 ethyl moiety in the final structure [1] [3].

The cyclization of the linear polyketide intermediate into the signature indane ring system is proposed to occur via a pericyclic Diels-Alder reaction, likely catalyzed by a dedicated cyclase (IdmH). Gene disruption studies of idmH in S. antibioticus yielded shunt metabolites with linear tetraene chains, underscoring its indispensability for indane formation [1].

Table 1: Precursor Incorporation in Deethylindanomycin Biosynthesis

PrecursorQuantity IncorporatedFunctional Role
L-Proline1 unitPyrrole ring formation
Malonyl-CoA6 unitsPolyketide chain elongation
Methylmalonyl-CoA2 unitsMethyl branch introduction
Ethylmalonyl-CoA2 unitsEthyl branch introduction (C-16 position absent in deethylindanomycin)

Comparative Analysis of Deethylindanomycin and Indanomycin Biosynthetic Gene Clusters (BGCs)

The BGCs for deethylindanomycin (proposed: dem) and indanomycin (idm) share a conserved ~75 kb genomic locus encoding type I PKSs, NRPS components, and tailoring enzymes. Key divergences rationalize their structural differences:

  • Extender Module Specificity: The dem PKS module 3 harbors an acyltransferase (AT) domain with specificity for ethylmalonyl-CoA, whereas idm utilizes methylmalonyl-CoA. This single domain substitution dictates the absence/presence of the C-16 ethyl group [1] [3].
  • Regulatory Elements: The idm cluster encodes a pathway-specific transcriptional activator (idmR) absent in dem. This may explain yield differences observed in native producers [1].
  • Halogenase Content: While both clusters encode flavin-dependent halogenases, dem lacks the idmX halogenase subcluster, consistent with its non-halogenated structure [4] [6].

Table 2: BGC Functional Comparison: Deethylindanomycin vs. Indanomycin

Gene/Functiondem Clusteridm ClusterImpact on Structure
AT Domain (Module 3)Ethylmalonyl-CoA-specificMethylmalonyl-CoA-specificDetermines C-16 substitution
hal (Halogenase)AbsentPresent (IdmX)No halogenation in deethylindanomycin
cycl (Cyclase, IdmH)PresentPresentIndane ring formation in both
Regulatory Gene (idmR)AbsentPresentHigher indanomycin titers

Role of Halogenases in Chlorinated Pyrrole-Ether Structural Diversification [2] [6]

Though deethylindanomycin itself lacks halogenation, its biosynthetic system shares evolutionary kinship with halogenase-rich pathways in phylogenetically related Streptomyces. MAR4 clade streptomycetes employ FADH₂-dependent halogenases to install chlorine atoms at electrophilic sites (e.g., pyrrole C-3/C-4 positions). For instance, the indanopyrrole BGC in Streptomyces sp. CNX-425 encodes a trichlorinating halogenase (IndH) that converts the pyrrole moiety into a 3,4,5-trichloro derivative, enhancing antibacterial potency [4] [6].

Mechanistically, these enzymes utilize hypochlorite (HOCl) generated from O₂ and chloride ions via FADH₂ oxidation. Structural modeling of IndH reveals a tunnel-shaped active site that positions the pyrrole ring for regioselective chlorination, a feature potentially conserved in dem-associated halogenases should they evolve chlorination activity [6].

Enzymatic Mechanisms for Terminal Cyclization and Offloading in Pyrroloketoindane Assembly [2] [3]

The terminal cyclization of pyrroloketoindanes involves two stereochemically distinct steps:

  • Diels-Alder Cyclization: The enzyme IdmH catalyzes a [4+2] cycloaddition of a linear tetraene intermediate, generating the bicyclic indane scaffold. Crystal structures of IdmH (PDB: 6T2N) reveal a betabetaalphaalpha fold characteristic of Diels-Alderases, with a hydrophobic pocket accommodating the polyketide chain. Mutagenesis of catalytic residues (e.g., H130A) abrogates cyclization, accumulating acyclic derivatives [1].
  • Macrolactonization/Offloading: Unlike typical PKS systems employing thioesterases (TEs), deethylindanomycin biosynthesis utilizes a dual-function ketoreductase-cyclase (IdmO). IdmO reduces a keto group to a hydroxyl, facilitating intramolecular esterification with the terminal carboxylate, releasing the mature aglycone. Heterologous expression of idmO in S. albus J1074 confirmed its role in generating the tetrahydropyran ether ring—a hallmark of this antibiotic class [2] [4].

Table 3: Key Enzymes in Pyrroloketoindane Cyclization and Release

EnzymeGeneFunctionMechanistic Outcome
IdmHidmHDiels-Alder cyclaseConverts linear polyketide to indane scaffold
IdmOidmOKetoreductase-cyclase hybridCatalyzes tetrahydropyran ring closure via hydroxyl-activated esterification
IdmTidmTThioesterase (proofreading)Hydrolyzes mis-acylated intermediates

Properties

CAS Number

106803-22-9

Product Name

Deethylindanomycin

IUPAC Name

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1

InChI Key

HSZFOQSMGNAIJM-IWHHVUORSA-N

SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

16-Deethylindanomycin, A 83094A, Deethylindanomycin, Omomycin

Canonical SMILES

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C

Isomeric SMILES

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C

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